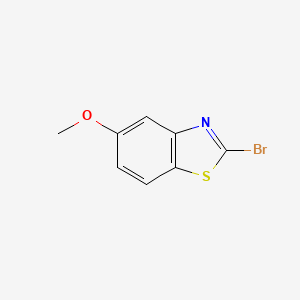

2-Bromo-5-methoxybenzothiazole

Descripción

BenchChem offers high-quality 2-Bromo-5-methoxybenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-methoxybenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYFAYVQPCTFOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621915 | |

| Record name | 2-Bromo-5-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214337-39-0 | |

| Record name | 2-Bromo-5-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214337-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to the Physical Properties of 2-Bromo-5-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-5-methoxybenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines standard experimental protocols for the determination of its key physical characteristics, offering a framework for consistent and reproducible research.

Core Physical Properties

Quantitative data for the physical properties of 2-Bromo-5-methoxybenzothiazole is not extensively reported in publicly available literature. The following table summarizes the available and predicted data. For comparative purposes, experimental data for the isomeric compound, 2-Bromo-6-methoxybenzothiazole, is included where available.

| Property | Value (2-Bromo-5-methoxybenzothiazole) | Value (2-Bromo-6-methoxybenzothiazole) | Data Type |

| Molecular Formula | C₈H₆BrNOS[1] | C₈H₆BrNOS[2] | |

| Molecular Weight | 244.11 g/mol [1] | 244.112 g/mol [2] | |

| Melting Point | Not Reported | Not Reported | |

| Boiling Point | Not Reported | 335.399 °C at 760 mmHg[2] | Predicted |

| Density | Not Reported | 1.667 g/cm³[2] | Predicted |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF) and have low solubility in non-polar solvents.[3] | Not Reported | Inferred |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for obtaining reliable and comparable data. The following are standard experimental protocols that can be applied to 2-Bromo-5-methoxybenzothiazole.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry 2-Bromo-5-methoxybenzothiazole is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, to a height of 2-3 mm.[4][5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[6]

Boiling Point Determination

While the boiling point of the 6-methoxy isomer is predicted, experimental determination for 2-Bromo-5-methoxybenzothiazole would be necessary for confirmation. Due to the high predicted boiling point, this would likely be performed under reduced pressure (vacuum distillation) to prevent decomposition.

Solubility Determination

Understanding the solubility profile of a compound is essential for its purification, formulation, and biological testing.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Spatula

-

A selection of solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO), dimethylformamide (DMF))

Procedure:

-

Sample Preparation: Approximately 10-20 mg of 2-Bromo-5-methoxybenzothiazole is placed into a small test tube.[7]

-

Solvent Addition: A small volume (e.g., 0.5-1.0 mL) of the chosen solvent is added to the test tube.[7][8]

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes).[8]

-

Observation: The mixture is visually inspected to determine if the solid has dissolved completely, partially, or not at all. Observations are recorded as soluble, partially soluble, or insoluble.[9]

-

Qualitative Assessment: Based on the principle of "like dissolves like," the solubility of 2-Bromo-5-methoxybenzothiazole in a range of solvents from polar to non-polar will provide a comprehensive solubility profile. The presence of the polar benzothiazole ring and the methoxy group, along with the halogen, suggests likely solubility in polar aprotic solvents.[3]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of 2-Bromo-5-methoxybenzothiazole.

Caption: Workflow for Physical Property Determination.

References

- 1. 214337-39-0|2-Bromo-5-methoxybenzothiazole|BLD Pharm [bldpharm.com]

- 2. Manufacturer supply top purity 2-Bromo-6-methoxybenzothiazole 2941-58-4 with ISO standards [whsysbio.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. pennwest.edu [pennwest.edu]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

Spectroscopic Characterization of 2-Bromo-5-methoxybenzothiazole: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the spectroscopic methods used to characterize 2-Bromo-5-methoxybenzothiazole. Due to the limited availability of published experimental data for this specific compound, this guide presents reference data from a closely related analogue, 2-Bromo-5-methoxybenzonitrile, to provide insights into the expected spectroscopic characteristics. The methodologies detailed herein are standard protocols applicable to the analysis of such aromatic heterocyclic compounds.

Introduction

2-Bromo-5-methoxybenzothiazole is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its application in research and development. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the principles, experimental protocols, and expected data for the comprehensive spectroscopic analysis of this compound.

Spectroscopic Data (Reference Compound: 2-Bromo-5-methoxybenzonitrile)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. The expected ¹H and ¹³C NMR chemical shifts for a compound with a similar substitution pattern on the benzene ring are presented below.

Table 1: ¹H NMR Data for 2-Bromo-5-methoxybenzonitrile

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.72 | d | Aromatic CH |

| 7.20 | d | Aromatic CH |

| 7.08 | dd | Aromatic CH |

| 3.85 | s | -OCH₃ |

Solvent: CDCl₃

Table 2: ¹³C NMR Data for 2-Bromo-5-methoxybenzonitrile

| Chemical Shift (δ) ppm | Assignment |

| 159.5 | C-OCH₃ |

| 136.2 | Aromatic CH |

| 121.7 | Aromatic CH |

| 118.9 | Aromatic CH |

| 116.8 | C-Br |

| 115.5 | C-CN |

| 114.2 | Quaternary Carbon |

| 56.1 | -OCH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the functional groups expected in 2-Bromo-5-methoxybenzothiazole are listed below, with reference to the analogue.

Table 3: IR Absorption Data for 2-Bromo-5-methoxybenzonitrile

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3100 | Medium | Aromatic C-H Stretch |

| 2225 | Strong | C≡N Stretch (Nitrile) |

| 1590, 1480 | Medium-Strong | Aromatic C=C Stretch |

| 1250 | Strong | Aryl-O-CH₃ Asymmetric Stretch |

| 1030 | Strong | Aryl-O-CH₃ Symmetric Stretch |

| 600-800 | Medium-Strong | C-Br Stretch |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Place the sample (or KBr pellet) in the IR beam path.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: Ionize the sample using an appropriate method.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Provides extensive fragmentation patterns.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, which typically yields the protonated molecule [M+H]⁺ or other adducts.

-

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Determine the molecular weight from the molecular ion peak. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks of nearly equal intensity. Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-Bromo-5-methoxybenzothiazole.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Solubility profile of 2-Bromo-5-methoxybenzothiazole in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Bromo-5-methoxybenzothiazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's chemical structure, alongside standardized experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of a compound is fundamentally dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. 2-Bromo-5-methoxybenzothiazole (C₈H₆BrNOS) is a moderately polar molecule. The presence of the electronegative nitrogen and sulfur atoms in the thiazole ring, the methoxy group (-OCH₃), and the bromine atom contribute to its polarity.

Based on the principle of "like dissolves like," 2-Bromo-5-methoxybenzothiazole is expected to exhibit poor solubility in non-polar solvents and varying degrees of solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of 2-Bromo-5-methoxybenzothiazole in Common Organic Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | Low | The overall polarity of 2-Bromo-5-methoxybenzothiazole is too high to establish significant favorable interactions with non-polar solvent molecules. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions with the polar regions of the molecule. Solvents like DMSO and DMF are particularly effective due to their high polarity and are likely to be excellent solvents for this compound.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | While these solvents are polar, the ability of 2-Bromo-5-methoxybenzothiazole to act as a hydrogen bond acceptor is limited. Its solubility will depend on the balance between polarity and the energetic cost of disrupting the solvent's hydrogen-bonding network. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[2][3]

The Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of solid 2-Bromo-5-methoxybenzothiazole is added to a known volume of the selected organic solvent in a sealed vial or flask.[2][3]

-

Equilibration: The mixture is agitated in a temperature-controlled environment (e.g., a shaking incubator) for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[3][4]

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine syringe filter (e.g., 0.45 µm).[5][6]

-

Quantification: The concentration of 2-Bromo-5-methoxybenzothiazole in the clear, saturated filtrate is determined using a suitable analytical technique.

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Analytical Quantification Techniques

The choice of analytical method for determining the concentration of the dissolved compound is critical for accuracy.

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve is generated using standard solutions of known concentrations of 2-Bromo-5-methoxybenzothiazole. The concentration of the saturated sample is then determined by comparing its response to the calibration curve.[6][7][8]

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore, UV-Vis spectroscopy can be a rapid method for quantification. A calibration curve based on Beer-Lambert law is prepared. However, this method is less specific than HPLC and can be affected by impurities that absorb at the same wavelength.[5][7][8]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method coupled with HPLC analysis.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. pharmaguru.co [pharmaguru.co]

- 7. improvedpharma.com [improvedpharma.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-methoxybenzothiazole from 2-amino-5-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-5-methoxybenzothiazole from its corresponding 2-amino precursor. The primary synthetic route involves a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines into a variety of functional groups. This document details the probable reaction mechanism, a representative experimental protocol, and expected characterization data. Additionally, it explores the potential biological significance of substituted benzothiazoles, offering insights into their mechanisms of action.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 2-position and a methoxy group at the 5-position of the benzothiazole scaffold can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with biological targets. The synthesis of 2-Bromo-5-methoxybenzothiazole is a key step in the development of novel therapeutic agents based on this privileged scaffold.

Synthetic Pathway: The Sandmeyer Reaction

The conversion of 2-amino-5-methoxybenzothiazole to 2-Bromo-5-methoxybenzothiazole is efficiently achieved through a Sandmeyer reaction. This two-step process first involves the diazotization of the primary aromatic amine, followed by the substitution of the diazonium group with a bromide ion, catalyzed by a copper(I) salt.

Step 1: Diazotization

The reaction is initiated by the formation of a diazonium salt from 2-amino-5-methoxybenzothiazole. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrobromic acid (HBr), at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Step 2: Sandmeyer Reaction (Bromination)

The resulting diazonium salt is then introduced to a solution of copper(I) bromide (CuBr). The copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion, leading to the formation of 2-Bromo-5-methoxybenzothiazole and the evolution of nitrogen gas.

Experimental Protocols

While a specific protocol for the 5-methoxy isomer is not widely published, the following procedures are based on established methods for analogous compounds, such as the synthesis of 2-bromo-6-methoxybenzothiazole, and general principles of the Sandmeyer reaction.

Diazotization of 2-amino-5-methoxybenzothiazole

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-amino-5-methoxybenzothiazole (1.0 eq) in a solution of 48% hydrobromic acid (HBr) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in water and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred suspension of the amine, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Sandmeyer Reaction: Synthesis of 2-Bromo-5-methoxybenzothiazole

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in a minimal amount of 48% HBr.

-

Cool the CuBr solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the freshly prepared diazonium salt solution to the cold CuBr solution with continuous stirring. The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-Bromo-5-methoxybenzothiazole.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 2-Bromo-5-methoxybenzothiazole. These values are based on typical yields for Sandmeyer reactions and the known properties of structurally similar compounds.

| Parameter | Expected Value |

| Starting Material | 2-amino-5-methoxybenzothiazole |

| Product | 2-Bromo-5-methoxybenzothiazole |

| Molecular Formula | C₈H₆BrNOS |

| Molecular Weight | 244.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Yield | 60-80% (representative) |

| Melting Point | Not available (expected to be a solid with a defined melting point) |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.5-7.0 (m, 3H, Ar-H), ~3.8 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for aromatic carbons, methoxy carbon, and carbons of the thiazole ring. |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ and [M+H+2]⁺ peaks with approximately equal intensity, characteristic of a monobrominated compound. |

Potential Biological Activity and Signaling Pathways

Benzothiazole derivatives have been extensively investigated for their anticancer properties.[1][2][3] While the specific biological activity of 2-Bromo-5-methoxybenzothiazole has not been extensively reported, related compounds have been shown to exert their effects through the modulation of key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Many 2-substituted benzothiazoles have demonstrated inhibitory effects on various protein kinases, including Epidermal Growth Factor Receptor (EGFR).[3] The inhibition of EGFR can disrupt downstream signaling cascades such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways, which are crucial for cancer cell growth and survival.[3] The presence of a halogen, such as bromine, can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and interaction with the hydrophobic pockets of target proteins.[4]

Furthermore, benzothiazole derivatives have shown promise as antimicrobial agents.[5][6][7][8] The incorporation of a bromine atom can enhance antimicrobial potency.[4] The mechanism of antimicrobial action can vary but may involve the inhibition of essential bacterial enzymes, such as DNA gyrase or enzymes involved in cell wall synthesis.

Conclusion

The synthesis of 2-Bromo-5-methoxybenzothiazole from 2-amino-5-methoxybenzothiazole via a Sandmeyer reaction is a reliable and efficient method for accessing this valuable heterocyclic building block. This technical guide provides a framework for its synthesis and characterization, based on established chemical principles and data from closely related structures. The potential for this class of compounds to modulate key biological pathways underscores their importance in the ongoing development of novel therapeutic agents. Further research into the specific biological activities of 2-Bromo-5-methoxybenzothiazole is warranted to fully elucidate its therapeutic potential.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Reactivity of the C-Br bond in 2-Bromo-5-methoxybenzothiazole

An In-Depth Technical Guide on the Reactivity of the C-Br Bond in 2-Bromo-5-methoxybenzothiazole

Introduction

2-Bromo-5-methoxybenzothiazole is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The benzothiazole scaffold is a privileged structure found in numerous biologically active compounds and functional materials.[2][3] The reactivity of the carbon-bromine (C-Br) bond at the 2-position is pivotal for the synthesis of a diverse array of derivatives through various chemical transformations. This guide provides a comprehensive overview of the reactivity of this C-Br bond, focusing on key reactions, experimental protocols, and quantitative data to support researchers and professionals in drug development.

The reactivity of the C-Br bond in 2-Bromo-5-methoxybenzothiazole is primarily dictated by the electronic nature of the benzothiazole ring system. The electron-withdrawing character of the nitrogen atom in the thiazole ring activates the C2 position, making the C-Br bond susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds.[6][7][8][9] For 2-Bromo-5-methoxybenzothiazole, these reactions provide a direct route to introduce a wide range of substituents at the 2-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester.[10][11][12] This reaction is widely used due to its mild conditions and high functional group tolerance.[12][13][14]

Table 1: Representative Data for Suzuki-Miyaura Coupling of Bromo-heterocycles

| Coupling Partner (Boronic Acid/Ester) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Arylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85-95 |

| Heteroarylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | Toluene | 110 | 16 | 70-90 |

| Alkylboronic ester | CataXCium A Pd G3 (5) | - | K₃PO₄ | THF/H₂O | 80 | 24 | 60-80 |

| Alkenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | DMF | 90 | 8 | 80-92 |

Note: The data presented are representative yields for Suzuki couplings of similar bromo-heterocycles and serve as a guideline for optimizing reactions with 2-Bromo-5-methoxybenzothiazole.[13][14]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [13]

-

Materials: 2-Bromo-5-methoxybenzothiazole (1.0 eq), Arylboronic acid (1.2 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), Base (e.g., K₃PO₄, 2.0 eq), Anhydrous solvent (e.g., 1,4-Dioxane/water 4:1).

-

Reaction Setup: To a Schlenk flask or microwave vial, add 2-Bromo-5-methoxybenzothiazole, the arylboronic acid, palladium catalyst, and base.

-

Procedure:

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-5-methoxybenzothiazole.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly effective method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[15][16] This reaction has broad utility due to its wide substrate scope and functional group tolerance, allowing for the synthesis of various aryl amines.[15][17][18]

Table 2: Representative Data for Buchwald-Hartwig Amination of Bromo-heterocycles

| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Primary Aliphatic Amine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 4-12 | 80-98 |

| Secondary Aliphatic Amine | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Dioxane | 110 | 12-24 | 75-95 |

| Primary Aryl Amine | [Pd(allyl)Cl]₂ (2) | XPhos (8) | Cs₂CO₃ | t-BuOH | 80 | 16 | 70-90 |

| Heterocyclic Amine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LiHMDS | THF | 70 | 8-18 | 85-99 |

Note: The data presented are representative yields for Buchwald-Hartwig aminations of similar bromo-heterocycles and serve as a guideline for optimization.[17][19]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [19]

-

Materials: 2-Bromo-5-methoxybenzothiazole (1.0 eq), Amine (1.2 eq), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., RuPhos, 2-4 mol%), Base (e.g., NaOtBu, 1.5 eq), Anhydrous solvent (e.g., Toluene).

-

Reaction Setup: In a glovebox, to a vial or Schlenk tube, add the palladium precatalyst, ligand, and base. Add 2-Bromo-5-methoxybenzothiazole and the amine.

-

Procedure:

-

Seal the vessel and remove it from the glovebox.

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (4-24 hours).

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is an efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[20][21] It typically employs a palladium catalyst and a copper(I) co-catalyst.[20][21][22] This reaction is instrumental in synthesizing alkynyl-substituted benzothiazoles, which are versatile intermediates for further transformations or as components in conjugated materials.[21][23]

Table 3: Representative Data for Sonogashira Coupling of Bromo-heterocycles

| Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 85-95 |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 12 | 80-92 |

| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine | Toluene | 90 | 8 | 75-88 |

| Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (5) | DIPA | Dioxane | RT-50 | 24 | 70-90 |

Note: The data presented are representative yields for Sonogashira couplings of similar bromo-heterocycles and serve as a guideline for optimization.[21][22]

Experimental Protocol: General Procedure for Sonogashira Coupling [21]

-

Materials: 2-Bromo-5-methoxybenzothiazole (1.0 eq), Terminal alkyne (1.5 eq), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), Copper(I) iodide (CuI, 5 mol%), Amine base (e.g., Et₃N or DIPA), Anhydrous solvent (e.g., THF or DMF).

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 2-Bromo-5-methoxybenzothiazole, the palladium catalyst, and copper(I) iodide.

-

Procedure:

-

Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

-

Monitor the progress of the reaction by TLC or LC-MS.

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The benzothiazole ring's electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNAr) at the C2 position.[4][5] In this reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring.[24][25]

Table 4: Representative Data for Nucleophilic Aromatic Substitution (SNAr)

| Nucleophile | Reagents/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Amines (e.g., Morpholine) | K₂CO₃ | DMF | 110 | 12 | Moderate-Good |

| Thiols (e.g., Thiophenol) | NaH | THF | 60 | 6 | Good-Excellent |

| Alkoxides (e.g., NaOMe) | - | Methanol | Reflux | 8 | Good-Excellent |

Note: Yields are estimates based on general SNAr reactions on activated heteroaryl halides.[4][5][26]

Experimental Protocol: General Procedure for SNAr with an Amine [5]

-

Materials: 2-Bromo-5-methoxybenzothiazole (1.0 eq), Amine (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), Anhydrous DMF.

-

Reaction Setup: To a round-bottom flask, add 2-Bromo-5-methoxybenzothiazole, the amine, and the base.

-

Procedure:

-

Add anhydrous DMF to the flask.

-

Heat the reaction mixture at a temperature typically ranging from 80 °C to 120 °C.

-

Stir the reaction for the required time (typically 4-24 hours), monitoring its progress by TLC or LC-MS.

-

-

Work-up:

-

After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Cyanation Reactions

The introduction of a nitrile group is a valuable transformation in organic synthesis. The cyanation of 2-Bromo-5-methoxybenzothiazole can be achieved using various cyanide sources, often with a transition metal catalyst, such as copper or palladium. A notable method uses K₄[Fe(CN)₆] as a non-toxic cyanide source with a copper catalyst.[27]

Table 5: Representative Data for Cyanation of Bromo-heterocycles

| Cyanide Source | Catalyst System | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |

| K₄[Fe(CN)₆] | CuI | TMEDA | NMP | 120 | 24 | Good |

| Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMF | 80 | 12 | Good-Excellent |

| CuCN | - | - | NMP/Pyridine | 150 | 18 | Moderate-Good |

Note: Yields are based on cyanation reactions of similar iodo- and bromo-aryl compounds.[27]

Experimental Protocol: Copper-Catalyzed Cyanation with K₄[Fe(CN)₆] [27]

-

Materials: 2-Bromo-5-methoxybenzothiazole (1.0 eq), K₄[Fe(CN)₆] (0.4 eq), CuI (10 mol%), TMEDA (20 mol%), N-Methyl-2-pyrrolidone (NMP).

-

Reaction Setup: To a dry reaction vessel, add 2-Bromo-5-methoxybenzothiazole, K₄[Fe(CN)₆], and CuI.

-

Procedure:

-

Evacuate and backfill the vessel with an inert atmosphere.

-

Add NMP and TMEDA via syringe.

-

Heat the mixture to 120 °C and stir for 24 hours.

-

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and filter through Celite.

-

Wash the filtrate with aqueous ammonia and brine.

-

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield 2-Cyano-5-methoxybenzothiazole.

Caption: Summary of key transformations of the C-Br bond.

References

- 1. 214337-39-0|2-Bromo-5-methoxybenzothiazole|BLD Pharm [bldpharm.com]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole and 4,8-Dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed synthesis of 2-substituted benzothiazoles via a C-H functionalization/intramolecular C-S bond formation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 11. youtube.com [youtube.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 17. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Ortho-selective nucleophilic aromatic substitution reactions of polyhaloanilines with potassium/sodium o-ethyl xanthate: a convenient access to halogenated 2(3H)-benzothiazolethiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Ascendant Therapeutic Potential of 2-Substituted-5-methoxybenzothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of 2-substituted-5-methoxybenzothiazole derivatives, a class of heterocyclic compounds demonstrating significant promise across various therapeutic areas. While research on the specific 2-bromo-5-methoxybenzothiazole scaffold is still emerging, this document synthesizes the available data on closely related analogues to provide a comprehensive overview of their potential biological activities, mechanisms of action, and the experimental methodologies crucial for their investigation. The strategic placement of a methoxy group at the 5-position and a reactive bromo group at the 2-position of the benzothiazole core presents a unique opportunity for the development of novel therapeutic agents with enhanced potency and selectivity.

Core Synthesis and Derivatization

The foundational 2-bromo-5-methoxybenzothiazole scaffold serves as a versatile starting point for the synthesis of a diverse library of derivatives. The bromo group at the 2-position is particularly amenable to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

General Synthesis of 2-Amino-5-methoxybenzothiazole

A common precursor for many benzothiazole derivatives is the corresponding 2-amino-benzothiazole.

Experimental Protocol: Synthesis of 2-Amino-6-substituted-benzothiazoles [1]

-

Starting Materials: 4-substituted aniline, potassium thiocyanate, glacial acetic acid, bromine, aqueous ammonia solution (25%).

-

Procedure:

-

A mixture of the appropriate 4-substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) is cooled and stirred in glacial acetic acid (20 mL).

-

Bromine (0.01 mol) is added dropwise to the solution at 10 °C.

-

Stirring is continued for an additional 3 hours. The separated hydrobromide salt is filtered, washed with acetic acid, and dried.

-

The dried salt is dissolved in hot water and neutralized with a 25% aqueous ammonia solution.

-

The resulting precipitate is filtered, washed with water, dried, and recrystallized from benzene to yield the 6-substituted-1,3-benzothiazol-2-amine.

-

Derivatization from 2-Bromo-5-methoxybenzothiazole

The 2-bromo-5-methoxybenzothiazole can be further modified, primarily through substitution reactions at the 2-position, to generate a variety of derivatives with potentially enhanced biological activities.

Anticancer Activity

Benzothiazole derivatives have garnered significant attention for their potent anticancer activities across a range of human cancer cell lines. The introduction of various substituents on the benzothiazole ring system has been shown to modulate their cytotoxic efficacy.

In Vitro Cytotoxicity

Studies on various benzothiazole derivatives have demonstrated significant growth-inhibitory effects. While specific data for 2-bromo-5-methoxybenzothiazole derivatives is limited, the data from related compounds provide valuable insights into their potential.

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-(4-aminophenyl)benzothiazole derivative | Human Small Cell Lung Carcinoma | GI50 values reported | [1] |

| 2 | 2-(4-aminophenyl)benzothiazole derivative | Mouse Melanoma | GI50 values reported | [1] |

| 3 | 2-arylaminobenzothiazole-arylpropenone | HeLa | 0.5 ± 0.02 | |

| 4 | Substituted bromopyridine acetamide benzothiazole | SKRB-3 (Breast Cancer) | 0.0012 | [2] |

| 5 | Substituted bromopyridine acetamide benzothiazole | SW620 (Colon Adenocarcinoma) | 0.0043 | [2] |

| 6 | Pyrimidine based carbonitrile benzothiazole | Multiple cancer cell lines | Potent activity reported | |

| 7 | 2-hydroxybenzylidene containing semicarbazide | MDA-MB-231 (Breast) | 0.24 - 0.92 | [2] |

Mechanism of Action in Cancer

The anticancer effects of benzothiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Signaling Pathway: EGFR Inhibition by Benzothiazole Derivatives

Recent studies have shown that certain benzothiazole derivatives can exert their anticancer effects by downregulating the Epidermal Growth Factor Receptor (EGFR) and subsequently modulating downstream signaling pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[3]

Caption: EGFR signaling pathway inhibition by benzothiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [1]

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.01, 0.1, 1, 10, 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The presence of the methoxy group and the reactive bromo group could enhance the antimicrobial properties of these compounds.

In Vitro Antimicrobial Susceptibility

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC).

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound Class | Substitution | Microorganism | MIC (µg/mL) | Reference |

| Benzothiazole-thiophene derivative | 5-chloro | Staphylococcus aureus | 6.25 | [4] |

| 4H-pyrimido[2,1-b] benzothiazole | Isoniazid containing | Enterobacter aerogenes | ZOI = 25 mm | |

| 2,6-disubstituted benzothiazole | Varies | Moraxella catarrhalis | 4 | [4] |

| Benzothiazole–thiazole hybrid | Nitro and halogens | Gram-positive and Gram-negative bacteria | 3.90–15.63 | [5] |

| Novel Benzothiazoles | Varies | Escherichia coli | 25-100 | [6] |

| N-arylsulfonylpyridones | Varies | Staphylococcus aureus | 0.025 mM | [7] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Bacterial/Fungal Culture: The test microorganism is grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

The benzothiazole scaffold is a known pharmacophore that can interact with various enzymes, leading to their inhibition. This property is a key aspect of their therapeutic potential.

Urease Inhibition

Certain benzothiazole derivatives have been identified as potent inhibitors of urease, an enzyme implicated in infections caused by Helicobacter pylori.

Experimental Protocol: Urease Inhibition Assay

-

Enzyme and Substrate: Jack bean urease and urea are used as the enzyme and substrate, respectively.

-

Assay Buffer: A phosphate buffer containing EDTA and LiCl is typically used.

-

Procedure:

-

The test compound is pre-incubated with the urease enzyme solution.

-

The reaction is initiated by the addition of the urea substrate.

-

The amount of ammonia produced is determined spectrophotometrically by the Berthelot method (measuring the absorbance of indophenol).

-

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Structure-Activity Relationship (SAR) Insights

Based on the available literature, several structure-activity relationships can be inferred for benzothiazole derivatives, which can guide the design of more potent 2-bromo-5-methoxybenzothiazole analogues:

-

Electron-withdrawing groups at the 5-position of the benzothiazole ring, such as a chloro group, have been shown to enhance antibacterial activity.[4]

-

The introduction of a bromo group at various positions on the benzothiazole or associated phenyl rings has been correlated with increased antibacterial and anticancer potency.[2][4]

-

The presence of a methoxy group can influence the pharmacokinetic properties of the molecule and has been incorporated into various biologically active benzothiazole derivatives.

-

The nature of the substituent at the 2-position is critical for determining the biological activity profile. The introduction of various heterocyclic or aromatic moieties through the reactive bromo group can lead to compounds with diverse therapeutic applications.

Conclusion and Future Directions

The 2-bromo-5-methoxybenzothiazole scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The available data on related benzothiazole derivatives strongly suggest that this class of compounds warrants further investigation.

Future research should focus on:

-

Synthesis of a focused library of 2-substituted-5-methoxybenzothiazole derivatives, exploring a variety of substituents at the 2-position.

-

Comprehensive in vitro screening of these new compounds against a panel of cancer cell lines and microbial pathogens to determine their potency and spectrum of activity.

-

Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds.

-

In vivo evaluation of lead candidates in relevant animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By systematically exploring the chemical space around the 2-bromo-5-methoxybenzothiazole core, the scientific community can unlock the full therapeutic potential of this exciting class of molecules.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Precursor: A Technical Guide to 2-Bromo-5-methoxybenzothiazole in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for imparting a wide spectrum of biological activities to molecules that contain it. Among the various substituted benzothiazoles, 2-Bromo-5-methoxybenzothiazole emerges as a particularly valuable and versatile precursor for the synthesis of novel and complex heterocyclic systems. The presence of a reactive bromine atom at the 2-position allows for a variety of cross-coupling reactions, while the methoxy group at the 5-position can influence the electronic properties and biological activity of the resulting derivatives. This technical guide provides an in-depth exploration of 2-Bromo-5-methoxybenzothiazole as a key building block in modern organic synthesis and drug discovery. We will delve into its synthesis, reactivity in key cross-coupling reactions, and its potential for generating diverse heterocyclic structures with promising pharmacological profiles.

Synthesis of 2-Bromo-5-methoxybenzothiazole

The primary route for the synthesis of 2-Bromo-5-methoxybenzothiazole involves the diazotization of 2-amino-6-methoxybenzothiazole followed by a Sandmeyer-type reaction.[1][2] This transformation provides an efficient method to introduce the bromo substituent at the 2-position of the benzothiazole core.

Experimental Protocol: Synthesis of 2-Bromo-5-methoxybenzothiazole

Materials:

-

2-Amino-6-methoxybenzothiazole

-

Copper(II) bromide (CuBr₂)

-

tert-Butyl nitrite or Isoamyl nitrite

-

Acetonitrile (anhydrous)

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization: In a round-bottom flask, suspend 2-amino-6-methoxybenzothiazole (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and aqueous hydrobromic acid at 0-5 °C. To this stirred suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(II) bromide (1.2 eq) in acetonitrile. To this solution, add the freshly prepared diazonium salt solution portion-wise at a controlled rate, allowing for the evolution of nitrogen gas. The reaction mixture is typically stirred at room temperature or gently heated to ensure completion.

-

Work-up: Upon completion of the reaction (monitored by TLC), the mixture is poured into water and extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure 2-Bromo-5-methoxybenzothiazole.

Reactivity and Application in the Synthesis of Novel Heterocycles

The bromine atom at the 2-position of 2-Bromo-5-methoxybenzothiazole is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing access to a diverse range of 2-substituted derivatives. These reactions are instrumental in the construction of novel heterocyclic frameworks with potential applications in drug discovery.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-methoxybenzothiazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of 2-aryl-5-methoxybenzothiazoles from 2-Bromo-5-methoxybenzothiazole and various arylboronic acids.[3][4][5] These derivatives are of significant interest due to the established anticancer and antimicrobial activities of 2-arylbenzothiazoles.[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

2-Bromo-5-methoxybenzothiazole

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

In a Schlenk flask, combine 2-Bromo-5-methoxybenzothiazole (1.0 eq), the corresponding arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until completion as monitored by TLC.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2-aryl-5-methoxybenzothiazole.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of 2-Bromo-5-methoxybenzothiazole

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 100 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 110 | 75-85 |

Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-methoxybenzothiazole Derivatives

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing a direct route to various 2-amino-5-methoxybenzothiazole derivatives by coupling 2-Bromo-5-methoxybenzothiazole with a wide range of primary and secondary amines.[7][8] These derivatives are valuable as they can serve as intermediates for more complex heterocycles or exhibit biological activity themselves.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

2-Bromo-5-methoxybenzothiazole

-

Amine (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

-

Base (e.g., Cs₂CO₃, NaOt-Bu, 1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

-

To a dry Schlenk tube, add 2-Bromo-5-methoxybenzothiazole (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., Xantphos, 5 mol%).

-

The tube is evacuated and backfilled with an inert gas.

-

Add the anhydrous solvent (e.g., toluene), the amine (1.2 eq), and the base (e.g., Cs₂CO₃, 1.5 eq).

-

The reaction mixture is heated to 90-110 °C and stirred for 12-24 hours.

-

After cooling, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is washed with brine, dried over anhydrous MgSO₄, and the solvent is evaporated.

-

The crude product is purified by column chromatography to give the desired 2-amino-5-methoxybenzothiazole derivative.

Table 2: Representative Buchwald-Hartwig Amination Reactions of 2-Bromo-5-methoxybenzothiazole

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 80-90 |

| 2 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (5) | Cs₂CO₃ | Dioxane | 110 | 85-95 |

| 3 | Benzylamine | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene | 100 | 75-85 |

Sonogashira Coupling: Synthesis of 2-Alkynyl-5-methoxybenzothiazoles

The Sonogashira coupling reaction facilitates the formation of a C-C bond between 2-Bromo-5-methoxybenzothiazole and a terminal alkyne, leading to the synthesis of 2-alkynyl-5-methoxybenzothiazoles.[9][10][11] These compounds are versatile intermediates that can undergo further transformations, such as cycloaddition reactions, to generate more complex heterocyclic systems.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

2-Bromo-5-methoxybenzothiazole

-

Terminal alkyne (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., triethylamine (Et₃N), diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

In a Schlenk flask, dissolve 2-Bromo-5-methoxybenzothiazole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (2 mol%) in the anhydrous solvent (e.g., THF).

-

The flask is purged with an inert gas.

-

The base (e.g., Et₃N, 2.0 eq) and the terminal alkyne (1.2 eq) are added sequentially via syringe.

-

The reaction mixture is stirred at room temperature or heated to 50-70 °C for 6-24 hours.

-

Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography to afford the 2-alkynyl-5-methoxybenzothiazole.

Table 3: Representative Sonogashira Coupling Reactions of 2-Bromo-5-methoxybenzothiazole

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N | THF | 60 | 85-95 |

| 2 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (2) | Et₃N | DMF | 50 | 80-90 |

| 3 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (3) | i-Pr₂NH | THF | RT | 75-85 |

Construction of Fused Heterocyclic Systems

The 2-substituted-5-methoxybenzothiazoles obtained from the aforementioned coupling reactions can serve as key intermediates for the synthesis of novel fused heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of thieno[2,3-d]benzothiazoles or pyrazolo[3,4-d]benzothiazoles, which are classes of compounds with potential biological activities.[12][13]

Biological Significance

Benzothiazole derivatives are well-documented for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][14][15] The introduction of a methoxy group at the 5-position and various substituents at the 2-position via the synthetic routes described above allows for the fine-tuning of these biological activities. The novel heterocycles synthesized from 2-Bromo-5-methoxybenzothiazole are promising candidates for screening in various biological assays to identify new lead compounds for drug development. For instance, 2-aryl-5-methoxybenzothiazoles can be evaluated for their cytotoxic effects against various cancer cell lines, while 2-amino derivatives can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi.[6][16][17]

Signaling Pathways and Experimental Workflows

The biological evaluation of the synthesized novel heterocycles would typically involve a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

Caption: A generalized workflow for the synthesis and biological evaluation of novel heterocycles derived from 2-Bromo-5-methoxybenzothiazole.

For compounds showing significant anticancer activity, further studies would focus on elucidating their impact on key signaling pathways involved in cancer cell proliferation and survival, such as the EGFR, PI3K/Akt, and MAPK pathways.[6][18]

Caption: A simplified diagram of the EGFR signaling pathway, a potential target for novel benzothiazole-based anticancer agents.

Conclusion

2-Bromo-5-methoxybenzothiazole stands out as a highly valuable and versatile precursor in the synthesis of novel heterocyclic compounds. Its amenability to a range of robust cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides medicinal chemists with a powerful tool to generate diverse molecular architectures. The resulting 2-substituted-5-methoxybenzothiazole derivatives and their fused heterocyclic analogues are promising candidates for drug discovery efforts, particularly in the areas of oncology and infectious diseases. This guide provides a solid foundation of synthetic protocols and strategic insights to facilitate the exploration of this important chemical entity in the quest for new therapeutic agents.

References

- 1. 2-Amino-6-methoxybenzothiazole 98 1747-60-0 [sigmaaldrich.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. mdpi.com [mdpi.com]

- 18. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [eurekaselect.com]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-5-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Bromo-5-methoxybenzothiazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-5-methoxybenzothiazole derivatives, a scaffold of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with the benzothiazole core.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] It is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, vinylarenes, and polyolefins.[2] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[2] The benzothiazole moiety is a key pharmacophore in numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The synthesis of novel 2-aryl-5-methoxybenzothiazole derivatives via Suzuki-Miyaura coupling provides a direct route to new chemical entities for drug discovery and development.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 2-Bromo-5-methoxybenzothiazole with an arylboronic acid is as follows:

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of 2-Bromo-5-methoxybenzothiazole.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the Suzuki-Miyaura coupling of 2-Bromo-5-methoxybenzothiazole with various arylboronic acids. The data is compiled based on typical results for similar heterocyclic systems.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |

| 2 | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 95 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 89 |

| 4 | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DME/H₂O | 85 | 12 | 85 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 78 |

Experimental Protocols

Materials and Reagents:

-

2-Bromo-5-methoxybenzothiazole

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium Carbonate, K₂CO₃)

-

Solvent system (e.g., Toluene, Ethanol, and Water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Equipment:

-

Round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Detailed Experimental Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-5-methoxybenzothiazole (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Under a counterflow of inert gas (Argon or Nitrogen), add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Solvent Addition and Degassing: Add the solvent system, for instance, a 4:1:1 mixture of Toluene:Ethanol:Water (10 mL). Degas the reaction mixture by bubbling a gentle stream of Argon or Nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-aryl-5-methoxybenzothiazole product.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Below are diagrams illustrating the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction